N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[d]thiazole core, which is a fused ring system containing both benzene and thiazole rings, and is substituted with a carboxamide group. The compound also includes a pyridine ring substituted with a thiophene group. This unique structure imparts a range of chemical and biological properties, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine . The thiophene group is then attached to the pyridine ring through a similar coupling reaction. Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted derivatives .
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to modulate signaling pathways can result in anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzo[d]thiazole-2-carboxamide: Similar structure but lacks the thiophene group, which may affect its biological activity and chemical reactivity.
N-(thiophen-2-yl)pyridin-3-yl)benzo[d]thiazole: Similar structure but lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of a benzo[d]thiazole core, a pyridine ring, and a thiophene group. This unique structure imparts a range of chemical and biological properties that are not observed in similar compounds. The presence of the carboxamide group also enhances its solubility and ability to form hydrogen bonds, which can be crucial for its biological activity .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(18-21-13-6-1-2-7-14(13)24-18)20-11-12-5-3-9-19-16(12)15-8-4-10-23-15/h1-10H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXJKBMCSGJQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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